molecular formula C24H31O2P B12894213 Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide

Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide

Cat. No.: B12894213
M. Wt: 382.5 g/mol
InChI Key: PAHIGZJEZAAKMS-UHFFFAOYSA-N
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Description

Dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide is a complex organophosphorus compound known for its unique structural and chemical properties This compound features a phosphine oxide group attached to a biphenyl structure, which is further substituted with a hydroxy group and two cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where dicyclohexylphosphine oxide derivatives are coupled with aryl bromides to form the desired product . The reaction conditions often involve the use of a palladium catalyst, such as Pd(OAc)2, and a ligand like Xantphos, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: The phosphine oxide group can be further oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction of the phosphine oxide group can yield the corresponding phosphine.

    Substitution: The biphenyl and cyclohexyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction typically produces phosphines.

Scientific Research Applications

Dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide exerts its effects involves its ability to coordinate with metal centers and participate in redox reactions. The phosphine oxide group can act as a ligand, forming stable complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexyl(3’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide is unique due to the presence of both cyclohexyl and biphenyl groups, which impart distinct steric and electronic properties. These properties enhance its reactivity and make it a valuable compound in various chemical and industrial applications.

Properties

Molecular Formula

C24H31O2P

Molecular Weight

382.5 g/mol

IUPAC Name

3-(2-dicyclohexylphosphorylphenyl)phenol

InChI

InChI=1S/C24H31O2P/c25-20-11-9-10-19(18-20)23-16-7-8-17-24(23)27(26,21-12-3-1-4-13-21)22-14-5-2-6-15-22/h7-11,16-18,21-22,25H,1-6,12-15H2

InChI Key

PAHIGZJEZAAKMS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C4=CC(=CC=C4)O

Origin of Product

United States

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